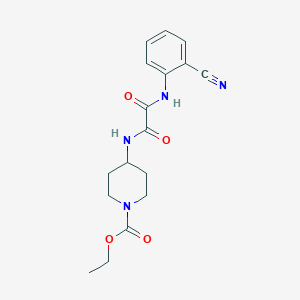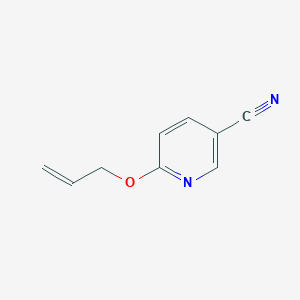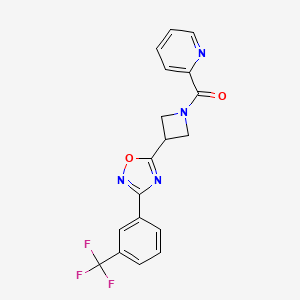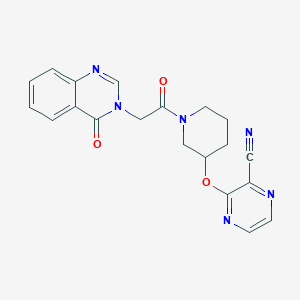![molecular formula C19H15ClF3N3O B2730399 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(3,5-dimethylphenyl)-1H-pyrrole-2-carboxamide CAS No. 338956-41-5](/img/structure/B2730399.png)
1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(3,5-dimethylphenyl)-1H-pyrrole-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a chemical with the molecular formula C17H13ClF3N3O . It is used in the chemical industry, but specific applications are not mentioned in the sources available .
Synthesis Analysis
Trifluoromethylpyridines, which are key structural motifs in this compound, have been synthesized and applied in the agrochemical and pharmaceutical industries . The synthesis of these compounds has been an important research topic due to their unique physicochemical properties .Molecular Structure Analysis
The molecular structure of this compound includes a pyridine ring with a trifluoromethyl group and a chlorine atom, connected to a pyrrole ring with a carboxamide group . The exact structure can be determined using techniques such as X-ray crystallography or NMR spectroscopy, but these details are not provided in the available sources.Wissenschaftliche Forschungsanwendungen
Synthesis and Polymer Research
Polymer Synthesis and Characterization : The research conducted by Faghihi and Mozaffari (2008) delves into the synthesis of new polyamides through the polycondensation reaction of 2,5-bis[(4-carboxyanilino) carbonyl] pyridine with aromatic diamines. This process yields polymers with inherent viscosities ranging from 0.32 to 0.72 dL/g, demonstrating solubility in polar solvents at room temperature. The significance of including pyridyl moiety in the polymer chain highlights the compound's utility in enhancing polymer properties such as thermal stability and solubility (Faghihi & Mozaffari, 2008).
Fluorinated Polyamides : Liu et al. (2013) synthesized novel soluble fluorinated polyamides containing pyridine and sulfone moieties. The process involved a new diamine containing pyridine and trifluoromethylphenyl groups, demonstrating the compound's versatility in polymer synthesis. These polymers exhibited remarkable properties, including high thermal stability, solubility in organic solvents, and the ability to form transparent, flexible films. Such attributes underscore the compound's potential in developing advanced materials with specific mechanical and thermal properties (Liu et al., 2013).
Material Science Applications
Advanced Material Development : The synthesis and characterization of polyamides and poly(amide-imide)s derived from aromatic diamines incorporating ether and nitrile groups, as studied by Saxena et al. (2005), represent another facet of the compound's application. These polymers, soluble in dipolar aprotic solvents and exhibiting high thermal stability, highlight the compound's role in creating materials with desirable physical and chemical properties. The research indicates the potential for using these polymers in high-performance applications, such as electronics and aerospace, where material stability under extreme conditions is crucial (Saxena et al., 2005).
Polyamide-Imides with High Glass Transition Temperatures : Liaw and Chen (2006) focused on the preparation of novel polyamide-imides (PAIs) with high glass transition temperatures, synthesized from diimide-dicarboxylic acid. These PAIs showed excellent solubility, thermal stability, and mechanical properties, making them suitable for applications requiring materials that maintain structural integrity at high temperatures. The research underscores the compound's utility in engineering materials for advanced technological applications, including electronics and high-temperature engineering (Liaw & Chen, 2006).
Safety and Hazards
Eigenschaften
IUPAC Name |
1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(3,5-dimethylphenyl)pyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClF3N3O/c1-11-6-12(2)8-14(7-11)25-18(27)16-4-3-5-26(16)17-15(20)9-13(10-24-17)19(21,22)23/h3-10H,1-2H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKJPTMCTAJYUQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C2=CC=CN2C3=C(C=C(C=N3)C(F)(F)F)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClF3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(3,5-dimethylphenyl)-1H-pyrrole-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4-((4-chlorobenzyl)thio)-2-(2-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol](/img/structure/B2730318.png)




![7-(4-methylphenyl)-2-(4-phenylpiperazin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2730325.png)
![N-(2,4-difluorophenyl)-2-[(3-ethyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2730326.png)

![2-[6-(4-Chlorophenyl)-4-methyl-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-2-yl]acetic acid](/img/structure/B2730332.png)
![1-(3,4-dichlorophenyl)-N-ethyl-N-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2730333.png)
![Naphtho[2,3-d][1,3]dioxole-2-carboxylic acid](/img/structure/B2730334.png)
![N-butyl-2-(4-{[(3,4-dimethoxyphenyl)sulfonyl]amino}phenoxy)nicotinamide](/img/structure/B2730336.png)

